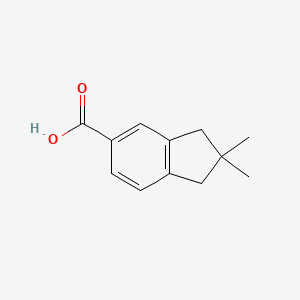

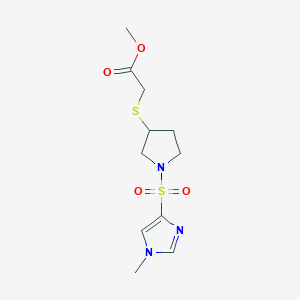

![molecular formula C17H16N2OS2 B2796860 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886915-58-8](/img/structure/B2796860.png)

2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H16N2OS2 and a molecular weight of 328.45. It belongs to the class of compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide”, is characterized by a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Aplicaciones Científicas De Investigación

Benzothiazole Derivatives and Their Biological Importance

Benzothiazole and its derivatives, such as 2-(thio)ureabenzothiazoles (TBT and UBT), have been demonstrated to possess a broad spectrum of biological activities. These compounds are of significant importance in medicinal chemistry due to their potential therapeutic applications. For instance, certain UBT derivatives are used in the treatment of rheumatoid arthritis and systemic lupus erythematosus, while others serve as commercial fungicides and herbicides. This highlights the versatility of benzothiazole derivatives in contributing to various aspects of scientific research and development within the pharmaceutical and agricultural industries (Rosales-Hernández et al., 2022).

Synthetic Approaches and Chemical Reactions

The synthesis of 2-arylthio-benzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, has attracted considerable attention due to their diverse biological and pharmacological properties. Efficient strategies for synthesizing these compounds involve C–S cross-coupling of corresponding 2-mercaptobenzazoles with various electrophilic coupling partners. This method offers advantages such as easy access to starting materials, satisfactory yields, broad substrate scope, and high generality, making it an attractive method for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Pharmacological Applications

Benzothiazole derivatives have been identified as possessing a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. They are particularly noted for their potential as antitumor agents, with the 2-arylbenzothiazole moiety under development for cancer treatment. This demonstrates the critical role of benzothiazole derivatives in drug discovery and the ongoing interest in these compounds for therapeutic applications (Kamal et al., 2015).

Direcciones Futuras

The future directions for “2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include in-depth studies on their mechanisms of action, as well as the development of novel compounds with improved efficacy and safety profiles .

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-13-9-5-4-8-12(13)16(20)19-17-18-15-11(2)7-6-10-14(15)22-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIBOLIZZHQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)

![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2796790.png)

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)